molecular formula C23H24N2O B5834258 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B5834258
M. Wt: 344.4 g/mol
InChI Key: BYWJZILVTHUDPN-UHFFFAOYSA-N
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Description

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone is a synthetic organic compound featuring a piperazine core substituted with a naphthalen-1-ylmethyl group at the 4-position and a phenylethanone moiety. The molecular formula is C₂₃H₂₄N₂O, with a molecular weight of 360.45 g/mol (calculated based on ).

Properties

IUPAC Name

1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O/c26-23(17-19-7-2-1-3-8-19)25-15-13-24(14-16-25)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-12H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWJZILVTHUDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes .

Comparison with Similar Compounds

The compound belongs to a class of piperazine-linked ethanone derivatives, which are structurally diverse. Below is a detailed comparison with analogs from the provided evidence:

Structural Analogues with Piperazine-Ethanone Backbone
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences Source
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone C₂₄H₃₁N₃O 377.53 Benzylpiperidinyl group Replaces naphthalenylmethyl with benzylpiperidinyl; adds a piperidine ring
1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]-2-phenoxyethanone C₂₃H₂₄N₂O₂ 360.45 Phenoxy group Replaces phenylethanone’s methyl ketone with phenoxyethyl group
(R/S)-1-(4-(2-(6-Chloro-2-methyl-4-phenylquinazolin-3(4H)-yl)ethyl)piperazin-1-yl)-2-phenylethanone (13f) C₂₆H₂₈ClN₄O₂ 463.19 Chloroquinazolinyl-ethyl chain Adds a chloro-substituted quinazoline ring and ethyl linker
1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone C₂₉H₂₈N₆O₃ 508.57 Nitrophenyl-pyrazolyl group Introduces nitro and pyrazole groups; diphenylethanone replaces phenyl

Key Observations :

  • Electron-withdrawing effects : The nitro group in ’s compound may reduce metabolic stability compared to the target’s purely aromatic substituents.
Functional Group Variations in Ethanone Derivatives
Compound Class Example Molecular Formula Key Feature Relevance to Target Compound Source
Hydroxyacetophenones 1-[4-(Dodecyloxy)-2-hydroxyphenyl]-2-phenylethanone C₂₆H₃₈ClF₃O₄ Hydroxy and alkoxy groups Increased polarity due to hydroxylation; contrasts with the target’s non-hydroxylated structure
Brominated Ethanones 2-Bromo-1-(4-fluorophenyl)-2-(4-methoxyphenyl)ethanone (33f) C₁₅H₁₁BrFNO₂ Bromine and methoxy groups Halogenation enhances electrophilicity, potentially increasing reactivity in cross-coupling reactions
Urea-Ethanone Hybrids 1-(3-Chlorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11f) C₂₅H₂₄ClN₇O₂ Hydrazinyl-urea-thiazole motif Demonstrates how piperazine-ethanone scaffolds can be extended with heterocycles for targeted binding

Key Observations :

  • Polarity: Hydroxyacetophenones () are more water-soluble than the target compound due to hydroxyl groups, which may limit CNS activity.
  • Synthetic Utility : Brominated analogs () serve as intermediates for further functionalization, unlike the target compound’s stable aromatic system.
Pharmacological Relevance of Piperazine Derivatives

Piperazine derivatives are known for their versatility in drug design. For example:

  • Anticancer Potential: ’s benzothiazole-naphthalene-piperazine hybrid (C₂₆H₂₀N₂OS) demonstrates how heterocyclic extensions can modulate bioactivity.

Comparison with Target Compound : The target lacks explicit heterocyclic extensions (e.g., thiazole or quinazoline) but retains a simpler structure suitable for probing baseline receptor interactions.

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